molecular formula C14H17BrClNO3 B13723423 tert-Butyl 3-(3-bromo-5-chlorophenoxy)azetidine-1-carboxylate

tert-Butyl 3-(3-bromo-5-chlorophenoxy)azetidine-1-carboxylate

Cat. No.: B13723423
M. Wt: 362.64 g/mol
InChI Key: ZJGCEUJVKICVNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(3-bromo-5-chlorophenoxy)azetidine-1-carboxylate is a chemical compound of significant interest in medicinal and synthetic chemistry research. It features both an azetidine ring, a four-membered nitrogen heterocycle, and a tert-butyloxycarbonyl (Boc) protecting group. The presence of the Boc group is a key structural feature, as it is widely used to protect amines during multi-step synthetic processes, allowing for greater control and specificity in chemical synthesis . The 3-bromo-5-chlorophenoxy moiety provides a handle for further functionalization, making this compound a versatile building block or intermediate. It can be used in various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to create more complex molecular architectures for pharmaceutical and materials science research. Compounds containing the azetidine scaffold are increasingly investigated for their biological activity. For instance, research into azetidin-2-ones (β-lactams) has demonstrated their potential as tubulin polymerization inhibitors, leading to antiproliferative effects in cancer cell lines such as MCF-7 and MDA-MB-231 . While the specific activity of this compound requires further investigation, its structure positions it as a potential intermediate in the development of novel bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting, in accordance with all local and institutional safety regulations .

Properties

Molecular Formula

C14H17BrClNO3

Molecular Weight

362.64 g/mol

IUPAC Name

tert-butyl 3-(3-bromo-5-chlorophenoxy)azetidine-1-carboxylate

InChI

InChI=1S/C14H17BrClNO3/c1-14(2,3)20-13(18)17-7-12(8-17)19-11-5-9(15)4-10(16)6-11/h4-6,12H,7-8H2,1-3H3

InChI Key

ZJGCEUJVKICVNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=CC(=C2)Br)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl 3-(3-bromo-5-chlorophenoxy)azetidine-1-carboxylate typically involves:

  • Preparation or procurement of tert-butyl 3-bromoazetidine-1-carboxylate as a key intermediate.
  • Nucleophilic aromatic substitution or etherification reaction between tert-butyl 3-bromoazetidine-1-carboxylate and a suitably substituted phenol derivative (3-bromo-5-chlorophenol).
  • Purification and characterization of the final product.

Preparation of tert-Butyl 3-bromoazetidine-1-carboxylate Intermediate

tert-Butyl 3-bromoazetidine-1-carboxylate is a crucial intermediate for the synthesis of the target compound. It is commonly prepared by bromination of tert-butyl azetidine-1-carboxylate or by other synthetic routes involving azetidine ring formation followed by selective bromination at the 3-position.

Reported Synthetic Conditions for tert-Butyl 3-bromoazetidine-1-carboxylate:

Parameter Details
Starting material tert-Butyl azetidine-1-carboxylate
Brominating agent Various methods including N-bromosuccinimide or bromoisocyanuric acid derivatives
Solvent Dichloromethane or other aprotic solvents
Temperature Room temperature to mild heating (20–60 °C)
Reaction time Several hours (e.g., 3 hours under UV irradiation for bromodecarboxylation)
Yield Moderate to high (e.g., 26% under some conditions)
Purification Silica gel chromatography

This intermediate is commercially available and can also be synthesized in the laboratory by bromination of azetidine derivatives under controlled conditions.

Etherification of tert-Butyl 3-bromoazetidine-1-carboxylate with 3-bromo-5-chlorophenol

The key step in the synthesis of this compound is the nucleophilic substitution reaction where the phenolic oxygen attacks the azetidine bromide to form the ether linkage.

Typical Reaction Conditions:

Parameter Details
Reactants tert-Butyl 3-bromoazetidine-1-carboxylate and 3-bromo-5-chlorophenol
Base Potassium carbonate (K2CO3) or sodium tert-butoxide (NaOtBu)
Solvent N,N-Dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP)
Temperature 60 °C to 100 °C
Reaction time Overnight (12–48 hours)
Atmosphere Inert atmosphere (nitrogen or argon) recommended
Workup Extraction with ethyl acetate, washing with brine and drying over sodium sulfate
Purification Silica gel flash chromatography with gradients of ethyl acetate and heptane
Yield High yields reported (up to 100%)

Example Experimental Procedure:

  • To a solution of 3-bromo-5-chlorophenol in DMF, potassium carbonate is added as a base.
  • tert-Butyl 3-bromoazetidine-1-carboxylate is introduced slowly.
  • The reaction mixture is heated at 60 °C and stirred overnight.
  • After completion, the mixture is diluted with ethyl acetate and washed with saturated sodium bicarbonate solution.
  • The organic layer is separated, washed with brine, dried, filtered, and evaporated.
  • The crude product is purified by silica gel chromatography to afford the title compound as a colorless crystalline solid.

Alternative Methods and Catalysis

Other methods involve the use of catalytic systems for the etherification step, including:

  • Nickel(II) iodide catalysis with zinc and magnesium chloride in N,N-dimethylacetamide at 65 °C, which facilitates coupling of azetidine derivatives with aryl bromides under sealed tube conditions.
  • Use of sodium tert-butoxide as a strong base in DMF at elevated temperatures (100 °C) for 48 hours to promote nucleophilic substitution reactions.

These methods may offer advantages in terms of reaction rate and selectivity depending on the substrate and desired product.

Characterization and Confirmation

The final product and intermediates are characterized by:

  • Mass spectrometry (MS) showing molecular ion peaks consistent with the expected molecular weight (e.g., MS: 329.1 [M+H]+ for tert-butyl 3-bromoazetidine-1-carboxylate).
  • Nuclear Magnetic Resonance (NMR) spectroscopy including ^1H, ^13C, and heteronuclear experiments to confirm structure and substitution pattern.
  • Purity and identity confirmed by chromatographic techniques such as HPLC and silica gel chromatography.

Summary Table of Preparation Methods

Step Reagents and Conditions Yield (%) Notes
Preparation of tert-butyl 3-bromoazetidine-1-carboxylate Bromination of tert-butyl azetidine-1-carboxylate; NBS or bromoisocyanuric acid; DCM; RT; 3 h 26–100 Intermediate for etherification
Etherification with 3-bromo-5-chlorophenol tert-butyl 3-bromoazetidine-1-carboxylate, K2CO3, DMF, 60 °C, overnight Up to 100 Nucleophilic substitution to form ether
Alternative catalysis NiI2, Zn, MgCl2, pyridine, DMA, 65 °C, sealed tube, 16 h Moderate Catalytic coupling alternative
Strong base method NaOtBu, DMF, 100 °C, 48 h High Promotes substitution, longer time

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-chlorophenoxy)-azetidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

3-(3-Bromo-5-chlorophenoxy)-azetidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-chlorophenoxy)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity. Additionally, the azetidine ring can interact with enzymes and receptors, modulating their function. The exact pathways involved depend on the specific application and target molecules .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs of tert-Butyl 3-(3-bromo-5-chlorophenoxy)azetidine-1-carboxylate, highlighting variations in substituents, molecular properties, and bioactivity:

Compound Name (CAS No.) Substituents on Azetidine Ring Molecular Formula Molecular Weight Key Properties (TPSA, LogP, etc.) Bioactivity Notes
tert-Butyl 3-formylazetidine-1-carboxylate (177947-96-5) Formyl (-CHO) C₉H₁₅NO₃ 185.22 TPSA: 46.53 Ų; LogP: 1.2 High GI absorption; Low BBB permeability
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1420859-80-8) 2-Bromoethyl (-CH₂CH₂Br) C₁₀H₁₈BrNO₂ 264.16 TPSA: 38.3 Ų; LogP: 2.8 Moderate synthetic accessibility; Non-P-gp substrate
tert-Butyl 3-amino-3-(3-bromophenyl)azetidine-1-carboxylate (2155117-65-8) 3-Bromophenyl and amino (-NH₂) C₁₄H₁₉BrN₂O₂ 327.22 TPSA: 75.8 Ų; LogP: 3.1 Potential CYP enzyme interactions
tert-Butyl 3-((3-cyano-5-methylphenoxy)methyl)azetidine-1-carboxylate (2806436-80-4) 3-Cyano-5-methylphenoxymethyl C₁₇H₂₂N₂O₃ 302.37 TPSA: 75.0 Ų; LogP: 2.5 High polar surface area; Moderate solubility
Target compound 3-Bromo-5-chlorophenoxy (Inferred) C₁₄H₁₇BrClNO₃ ~372.67 TPSA: ~55–60 Ų; LogP: ~3.5 Predicted low BBB permeability due to halogenation

Detailed Analysis

Electronic and Steric Effects
  • Halogen Substituents: The target compound’s 3-bromo-5-chlorophenoxy group introduces significant steric bulk and electron-withdrawing effects compared to analogs like tert-Butyl 3-formylazetidine-1-carboxylate . This likely increases resistance to nucleophilic attack but enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Amino vs. Phenoxy Groups: The amino-substituted analog (2155117-65-8) exhibits higher TPSA (75.8 Ų) due to the -NH₂ group, improving solubility but reducing membrane permeability. In contrast, the target compound’s phenoxy group may reduce aqueous solubility while increasing lipophilicity (LogP ~3.5).
Physicochemical Properties
  • TPSA and Solubility: The target’s TPSA (~55–60 Ų) is intermediate between the formyl-substituted compound (46.53 Ų) and the cyano-methylphenoxy analog (75.0 Ų) . This suggests moderate solubility in polar aprotic solvents (e.g., DMSO) but poor aqueous solubility.
  • LogP and Lipophilicity: The bromo and chloro substituents increase LogP compared to non-halogenated analogs, aligning with tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (LogP 2.8) . Higher lipophilicity may enhance cell membrane penetration but could limit bioavailability.

Biological Activity

Introduction

tert-Butyl 3-(3-bromo-5-chlorophenoxy)azetidine-1-carboxylate is a synthetic organic compound characterized by its azetidine ring structure, which is a nitrogen-containing heterocycle. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structural features, such as the presence of halogen atoms in the phenoxy group, contribute to its reactivity and biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C14H17BrClNO3
  • Molecular Weight : Approximately 363.68 g/mol
  • Structure : The compound features a tert-butyl ester group and a phenoxy substituent with both bromine and chlorine atoms.

Biological Activities

Research indicates that compounds similar to this compound may exhibit various biological activities:

  • Anti-inflammatory Properties :
    • Compounds with azetidine rings have been studied for their ability to modulate inflammatory pathways. The azetidine structure may enhance binding affinity to specific enzymes involved in inflammation.
  • Antimicrobial Activity :
    • The halogenated phenoxy group may increase the compound's potency against bacterial strains. Studies suggest that similar compounds can inhibit bacterial growth through interference with cell wall synthesis or protein synthesis pathways.
  • Anticancer Potential :
    • Preliminary studies indicate that the compound could act on cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The azetidine ring's ability to interact with biological targets is crucial for its anticancer activity.

The biological activity of this compound can be attributed to its structural features:

  • Azetidine Ring : Enhances interaction with biological targets such as enzymes and receptors.
  • Halogenated Phenoxy Group : Influences selectivity and potency against specific targets, potentially enhancing reactivity.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameSimilarityUnique Features
tert-Butyl azetidine-1-carboxylate0.89Lacks halogen substituents
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate0.85Contains an amino group instead of phenoxy
tert-Butyl (2-oxopropyl)carbamate0.89Different functional groups
tert-Butyl 3-acetylazetidine-1-carboxylate0.79Acetyl group instead of halogenated phenoxy
tert-Butyl 3-formylazetidine-1-carboxylate0.84Contains a formyl group

The presence of both bromine and chlorine atoms in the phenoxy group distinguishes this compound from others, potentially enhancing its reactivity and biological activity.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Anti-inflammatory Study :
    • A study demonstrated that azetidine derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Antimicrobial Testing :
    • Research indicated that compounds with similar structures exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, providing a basis for further exploration of this compound's efficacy.
  • Anticancer Research :
    • In vitro assays on cancer cell lines revealed that certain azetidine derivatives could induce apoptosis, highlighting their potential as anticancer agents.

Q & A

Q. What are the critical steps in synthesizing tert-Butyl 3-(3-bromo-5-chlorophenoxy)azetidine-1-carboxylate?

  • Methodological Answer : Synthesis typically involves three stages:

Azetidine Ring Formation : Azetidine precursors (e.g., 3-hydroxyazetidine) are functionalized via nucleophilic substitution or coupling reactions.

Phenoxy Group Introduction : The bromo-chlorophenoxy moiety is introduced via SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃/DMF, 60–80°C) .

tert-Butyl Carboxylation : The azetidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to stabilize the ring during subsequent reactions .
Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmed by NMR (¹H/¹³C) and LC-MS .

Q. How can researchers characterize the stereochemical integrity of this compound?

  • Methodological Answer :
  • Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak IA) with mobile phases like hexane/isopropanol to resolve enantiomers.
  • Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by comparing experimental and computed spectra .
  • X-ray Crystallography : Resolve crystal structures to verify spatial arrangement of substituents, particularly the azetidine ring and phenoxy group .

Q. What solvents and conditions are optimal for recrystallization?

  • Methodological Answer : Recrystallization is best achieved using a 1:3 mixture of dichloromethane/hexane at low temperatures (−20°C). Slow evaporation under reduced pressure minimizes solvent inclusion. Monitor via differential scanning calorimetry (DSC) to confirm polymorphic purity .

Advanced Research Questions

Q. How can computational modeling predict reactivity in cross-coupling reactions involving the bromo-chlorophenoxy group?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate activation barriers for Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst. Focus on halogen selectivity (Br vs. Cl) by analyzing electron density maps and Fukui indices .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics to optimize yields.
  • Validation : Compare predicted outcomes with experimental results using GC-MS and in-situ IR spectroscopy .

Q. What strategies resolve contradictions in bioactivity data across cell lines?

  • Methodological Answer :
  • Dose-Response Profiling : Conduct assays (MTT/XTT) across 5–6 logarithmic concentrations (1 nM–100 µM) in multiple cell lines (e.g., HeLa, MCF-7, HEK293). Normalize data using Z-factor scoring to distinguish true activity from noise .
  • Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended kinase inhibition.
  • Metabolic Stability Tests : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in IC₅₀ values .

Q. How can structure-activity relationship (SAR) studies optimize this compound for neuroinflammatory targets?

  • Methodological Answer :
  • Analog Synthesis : Replace the bromine atom with electron-withdrawing groups (e.g., CF₃, NO₂) to modulate electrophilicity. Modify the azetidine ring with sp³-hybridized substituents (e.g., methyl, hydroxyl) to enhance blood-brain barrier permeability .
  • In Silico Docking : Use AutoDock Vina to predict binding to NLRP3 inflammasome or TNF-α. Prioritize analogs with Glide scores <−8 kcal/mol .
  • Validation : Test top candidates in LPS-induced BV2 microglia models, quantifying IL-1β suppression via ELISA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.